7-methyl-3-(morpholine-4-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine
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Overview
Description
7-methyl-3-(morpholine-4-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound characterized by its unique structure, which includes a naphthyridine core, a morpholine ring, and a trifluoromethoxyphenyl group
Preparation Methods
The synthesis of 7-methyl-3-(morpholine-4-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the morpholine ring, and the attachment of the trifluoromethoxyphenyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-methyl-3-(morpholine-4-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 7-methyl-3-(morpholine-4-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding, which in turn result in the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
When compared to similar compounds, 7-methyl-3-(morpholine-4-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine stands out due to its unique structural features and the presence of the trifluoromethoxy group, which can enhance its biological activity and stability. Similar compounds include other naphthyridine derivatives and morpholine-containing molecules, each with their own distinct properties and applications.
Properties
IUPAC Name |
[7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c1-13-5-6-16-18(27-14-3-2-4-15(11-14)31-21(22,23)24)17(12-25-19(16)26-13)20(29)28-7-9-30-10-8-28/h2-6,11-12H,7-10H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDDFHXJHINJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC(F)(F)F)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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